5,6-Dihydroxycytosine

Content Navigation

CAS Number

Product Name

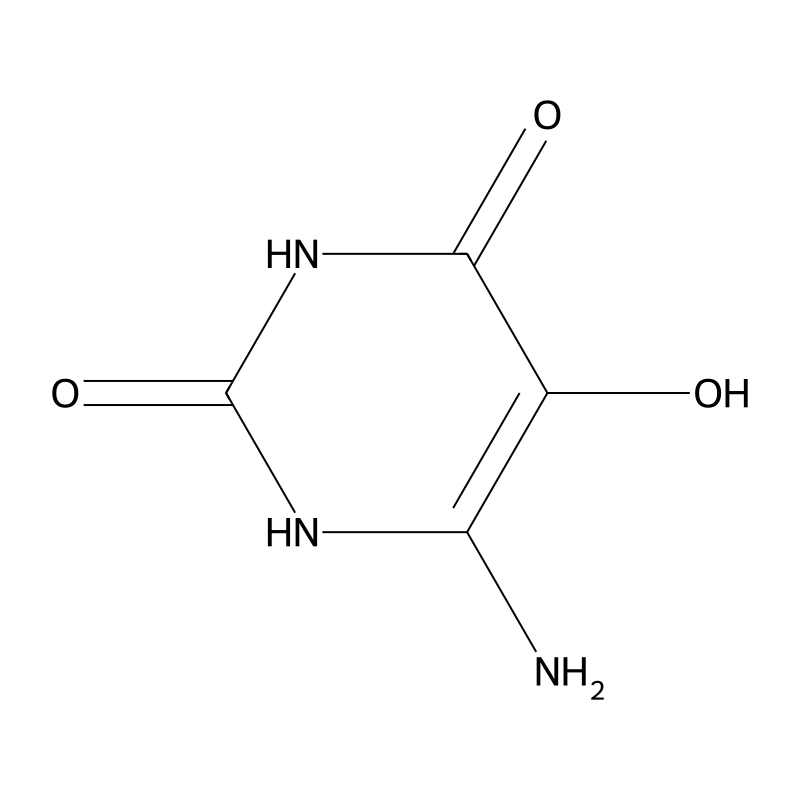

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5,6-Dihydroxycytosine (also known as Isouramil), CAS 3914-34-9, is a highly reactive pyrimidine derivative utilized primarily as a specialized redox-cycling agent and a quantitative biomarker for pyrimidine-specific oxidative DNA damage. In biomedical research and assay development, it is procured to model glucose-6-phosphate dehydrogenase (G6PD) deficiency-related hemolysis (favism) and to evaluate the substrate specificity of base excision repair (BER) enzymes [1]. Unlike generic oxidative stressors, 5,6-dihydroxycytosine provides a precise molecular model for targeting endonuclease III-like 1 (hNTH1) activity and acts as a direct chemical trigger for catalytic glutathione depletion in hematological assays[2].

References

- [1] Dizdaroglu M, et al. Excision of products of oxidative DNA base damage by human NTH1 protein. Biochemistry. 1999 Jan 12;38(1):243-6.

- [2] Chevion M, et al. The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione. Eur J Biochem. 1982 Oct;127(2):405-9.

Using broad-spectrum oxidative stressors (like hydrogen peroxide) or purine-based DNA damage markers (like 8-oxoguanine) fails to replicate the precise biochemical pathways targeted by 5,6-dihydroxycytosine. In DNA repair assays, purine lesions are processed by different glycosylases (e.g., OGG1), rendering them ineffective for evaluating pyrimidine-specific BER kinetics [1]. In hematological models, substituting 5,6-dihydroxycytosine with its closest structural analog, divicine, alters the autoxidation half-life and NADPH/NADH oxidation ratios, leading to skewed glutathione depletion kinetics and inaccurate modeling of red blood cell hemolysis[2]. For accurate quantification of cytosine-specific oxidative lesions or standardized G6PD-deficiency assays, the exact structural configuration of 5,6-dihydroxycytosine is strictly required.

References

- [1] Dizdaroglu M, et al. Excision of products of oxidative DNA base damage by human NTH1 protein. Biochemistry. 1999 Jan 12;38(1):243-6.

- [2] Chevion M, et al. The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione. Eur J Biochem. 1982 Oct;127(2):405-9.

Autoxidation Kinetics in Redox-Cycling and G6PD-Deficiency Models

In oxygen-saturated solutions at 26 °C, 5,6-dihydroxycytosine undergoes rapid autoxidation to generate hydrogen peroxide and deplete glutathione. It exhibits an autoxidation half-life of approximately 1 minute, compared to 3 minutes for its close analog divicine [1]. This rapid kinetic profile makes it a superior choice for inducing acute oxidative stress in red blood cell models.

| Evidence Dimension | Autoxidation half-life (tau 1/2) in oxygen-saturated solution (26 °C) |

| Target Compound Data | ~1 minute |

| Comparator Or Baseline | Divicine (~3 minutes) |

| Quantified Difference | 3-fold faster autoxidation rate |

| Conditions | Oxygen-saturated aqueous solution at 26 °C |

Enables researchers to trigger acute, highly reproducible oxidative stress and glutathione depletion in in vitro G6PD-deficiency assays faster than alternative aglycones.

Substrate Specificity for Base Excision Repair (BER) Enzymes

5,6-Dihydroxycytosine is a specific substrate for the human endonuclease III-like 1 (hNTH1) enzyme, which excises oxidized pyrimidines. Unlike the widely used oxidative damage marker 8-oxoguanine, which is excised by OGG1, 5,6-dihydroxycytosine allows for the isolated study of pyrimidine-targeted BER pathways[1]. Furthermore, its excision kinetics differ significantly from other pyrimidine lesions like thymine glycol, necessitating its specific use for accurate hNTH1 kinetic profiling.

| Evidence Dimension | DNA Glycosylase Specificity |

| Target Compound Data | Specifically excised by hNTH1 (pyrimidine-specific BER) |

| Comparator Or Baseline | 8-Oxoguanine (excised by OGG1, purine-specific BER) |

| Quantified Difference | Orthogonal enzyme pathway activation (hNTH1 vs. OGG1) |

| Conditions | In vitro DNA glycosylase excision assays |

Essential for assay developers who need to specifically isolate and quantify pyrimidine-directed DNA repair mechanisms without purine pathway interference.

Precursor Suitability and Origin of Osmium Tetroxide-Induced Lesions

When DNA is treated with osmium tetroxide (OsO4), cytosine residues are oxidized to cytosine glycol, which subsequently forms 5,6-dihydroxycytosine. Using generic oxidative markers fails to capture this specific chemical pathway. Quantifying 5,6-dihydroxycytosine via gas chromatography/isotope-dilution mass spectrometry (GC/IDMS) provides a direct, stoichiometric readout of OsO4-induced pyrimidine damage before downstream deamination to 5,6-dihydroxyuracil occurs [1].

| Evidence Dimension | Specificity of OsO4-induced DNA lesion formation |

| Target Compound Data | Direct stable product of OsO4-mediated cytosine oxidation |

| Comparator Or Baseline | 5-Hydroxyuracil (downstream deamination product) |

| Quantified Difference | Captures the primary oxidation state prior to secondary degradation |

| Conditions | OsO4-treated DNA analyzed via GC/IDMS |

Provides analytical chemists with a precise reference standard to quantify primary pyrimidine oxidation events before secondary degradation skews the data.

G6PD-Deficiency and Favism Modeling

Where 5,6-dihydroxycytosine is the right choice for inducing acute, standardized oxidative stress and glutathione depletion in red blood cell assays, outperforming generic peroxides or slower-reacting aglycones like divicine [1].

Pyrimidine-Specific DNA Repair Assays

Where this compound is the right choice for formulating oligonucleotide substrates used to evaluate hNTH1 and NEIL glycosylase activity, as it avoids cross-reactivity with purine-repair enzymes like OGG1 [2].

Analytical Biomarker Development for Mass Spectrometry

Where this compound is the right choice as a mass spectrometry reference standard (GC/IDMS or LC-MS/MS) for quantifying endogenous oxidative DNA damage or specific OsO4-induced lesions in toxicological screening [2].

References

- [1] Chevion M, et al. The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione. Eur J Biochem. 1982 Oct;127(2):405-9.

- [2] Dizdaroglu M, et al. Excision of products of oxidative DNA base damage by human NTH1 protein. Biochemistry. 1999 Jan 12;38(1):243-6.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types